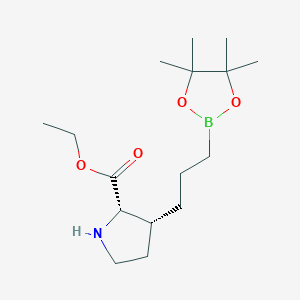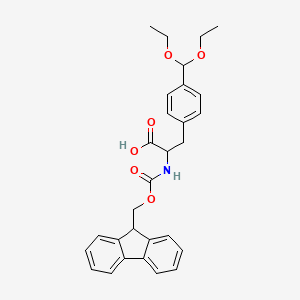
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(diethoxymethyl)phenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(diethoxymethyl)phenyl)propanoic acid is a complex organic compound known for its unique structural properties. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids. The compound also contains a diethoxymethylphenyl group, adding to its chemical versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(diethoxymethyl)phenyl)propanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. This is followed by the introduction of the diethoxymethylphenyl group through a series of reactions, including alkylation and esterification. The final product is obtained after purification, usually by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Strict control of reaction conditions, such as temperature, pH, and solvent choice, is crucial to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(diethoxymethyl)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to convert functional groups into more reactive forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the best yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, and more.
科学研究应用
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(diethoxymethyl)phenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis.
Biology: The compound can be used to study enzyme-substrate interactions and protein folding.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(diethoxymethyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group can be selectively removed under basic conditions, revealing the amino group for further reactions. The diethoxymethylphenyl group can participate in various chemical reactions, allowing for the modification of the compound’s properties. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid: Similar in structure but with a different alkyl chain length.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid: Contains a similar Fmoc group but with a different side chain.
Uniqueness
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(diethoxymethyl)phenyl)propanoic acid is unique due to the presence of both the Fmoc and diethoxymethylphenyl groups. This combination allows for versatile chemical modifications and applications in various fields, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C29H31NO6 |
|---|---|
分子量 |
489.6 g/mol |
IUPAC 名称 |
3-[4-(diethoxymethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C29H31NO6/c1-3-34-28(35-4-2)20-15-13-19(14-16-20)17-26(27(31)32)30-29(33)36-18-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-16,25-26,28H,3-4,17-18H2,1-2H3,(H,30,33)(H,31,32) |
InChI 键 |
NZSAPHUBLSVDGC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


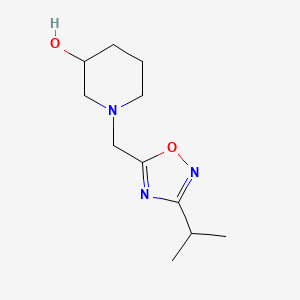
![3-Methyl-3,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B13331380.png)

![2,3,7-Trichloropyrido[3,4-b]pyrazine](/img/structure/B13331392.png)
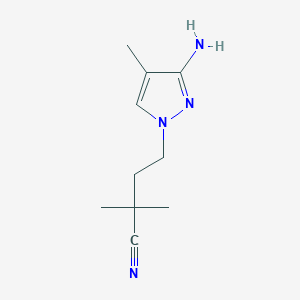
![Methyl 6-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate](/img/structure/B13331418.png)
![(1R,4R)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13331421.png)
![9-Benzyl 4-(tert-butyl) 2-methyl-1,4,9-triazaspiro[5.5]undecane-4,9-dicarboxylate](/img/structure/B13331428.png)
![Rel-(1R,2R,4S)-2-methoxy-7-azabicyclo[2.2.1]heptane](/img/structure/B13331430.png)
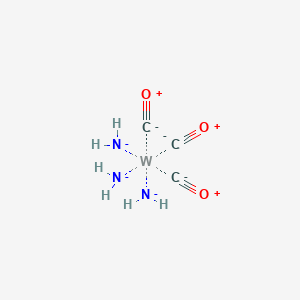
![9-Benzyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13331448.png)

![3-Chloro-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]pyridazine](/img/structure/B13331451.png)
